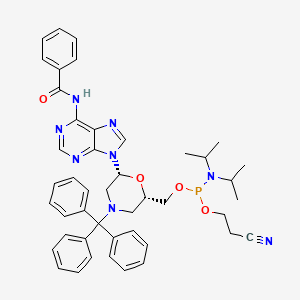
N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is a synthetic molecule used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite monomer, which plays a crucial role in the solid-phase synthesis of DNA and RNA fragments. It is particularly valuable in the research of genetic disorders, viral infections, and various types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves several steps, starting with the protection of the nucleoside. The trityl group is introduced to protect the 5’-hydroxyl group, and the benzoyl group is used to protect the amino group. The morpholino group is then introduced, followed by the addition of the phosphoramidite group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures. The compound is usually produced in bulk and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester can be oxidized to a phosphate triester.
Reduction: The trityl and benzoyl protecting groups can be removed under reductive conditions.
Substitution: The phosphoramidite group can react with nucleophiles to form phosphite triesters
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Trifluoroacetic acid or ammonium hydroxide.
Substitution: Tetrazole or other activators in anhydrous acetonitrile
Major Products Formed
Oxidation: Phosphate triesters.
Reduction: Deprotected nucleosides.
Substitution: Phosphite triesters
Applications De Recherche Scientifique
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of genetic sequences and gene expression.
Medicine: Development of antisense oligonucleotides for therapeutic purposes.
Industry: Production of synthetic DNA and RNA for research and diagnostic purposes
Mécanisme D'action
The mechanism of action of N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, completing the addition of a nucleotide to the chain. The protecting groups are removed in subsequent steps to yield the final oligonucleotide .
Comparaison Avec Des Composés Similaires
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is unique due to its specific protecting groups and the morpholino modification. Similar compounds include:
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite: Similar structure but with different protecting groups.
(S)-GNA-A(Bz)-phosphoramidite: A monophosphate nucleoside with a different sugar-phosphodiester backbone
These compounds share similar applications but differ in their chemical properties and specific uses in oligonucleotide synthesis .
Propriétés
Formule moléculaire |
C45H49N8O4P |
|---|---|
Poids moléculaire |
796.9 g/mol |
Nom IUPAC |
N-[9-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H49N8O4P/c1-33(2)53(34(3)4)58(55-27-17-26-46)56-30-39-28-51(45(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38)29-40(57-39)52-32-49-41-42(47-31-48-43(41)52)50-44(54)35-18-9-5-10-19-35/h5-16,18-25,31-34,39-40H,17,27-30H2,1-4H3,(H,47,48,50,54)/t39-,40+,58?/m0/s1 |
Clé InChI |
PKBMTUUGKIQWLB-SJMRETRVSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


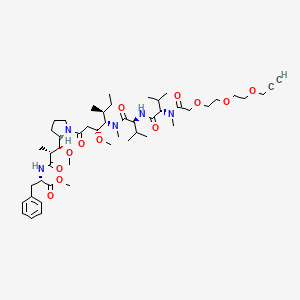
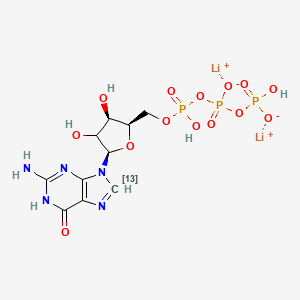
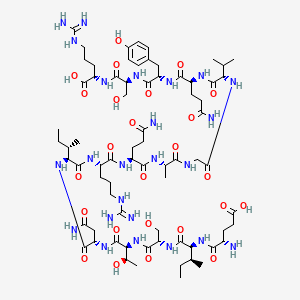
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)
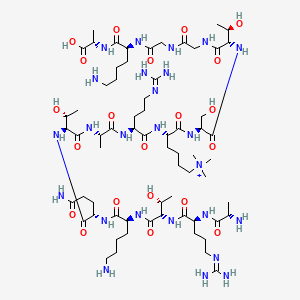
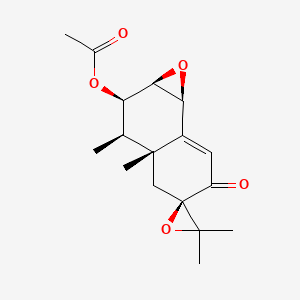
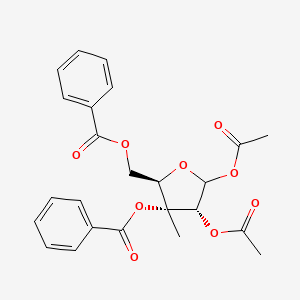

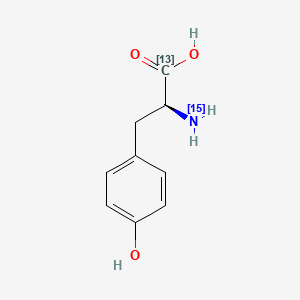
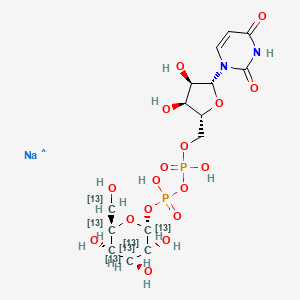
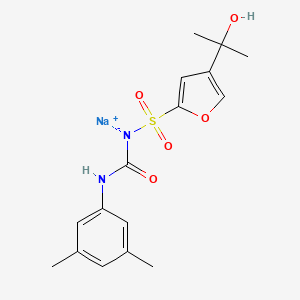
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)
